molecular formula C7H6N2O5 B1206616 2,6-Dinitro-p-cresol CAS No. 609-93-8

2,6-Dinitro-p-cresol

Cat. No.: B1206616
CAS No.: 609-93-8
M. Wt: 198.13 g/mol
InChI Key: HOYRZHJJAHRMLL-UHFFFAOYSA-N
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Description

Preparation Methods

Nitration of 2-Nitro-p-cresol: Primary Synthetic Route

The most validated method for synthesizing 2,6-dinitro-p-cresol involves the direct nitration of 2-nitro-p-cresol using nitric acid. This single-step process, patented by CN1139569C, eliminates multi-step nitration and simplifies purification .

Reaction Mechanism and Stoichiometry

The reaction proceeds via electrophilic aromatic substitution, where nitric acid acts as both the nitrating agent and solvent. The nitro group at the ortho position directs incoming nitro groups to the para and remaining ortho positions, yielding this compound. The stoichiometric ratio of 2-nitro-p-cresol to nitric acid is critical, with optimal performance observed at a 1:0.85–1.2 molar ratio . Excess nitric acid (>1.2 mol) risks over-nitration, while sub-stoichiometric amounts (<0.85 mol) result in incomplete conversion.

Procedural Overview

  • Fusion of 2-Nitro-p-cresol : The starting material is heated to its melting point (50–90°C) to form a homogeneous liquid phase.

  • Nitric Acid Addition : Concentrated nitric acid (68% purity) is gradually dripped into the molten 2-nitro-p-cresol under vigorous stirring (50–100 rpm).

  • Exothermic Control : The reaction is exothermic, requiring temperature regulation to maintain 50–90°C.

  • Crystallization and Isolation : Post-reaction, the mixture is cooled, centrifuged to remove mother liquor, and dried to obtain crystalline this compound .

Optimization of Reaction Parameters

Industrial-scale production necessitates balancing yield, purity, and cost-effectiveness. Key variables include molar ratios, temperature, and agitation speed.

Molar Ratio of Reactants

Data from 12 patent embodiments reveal that a 1:1.1 molar ratio of 2-nitro-p-cresol to nitric acid maximizes yield (92.6%) and purity (97.5%) . Suboptimal ratios (e.g., 1:0.85) reduce yields to 79.7%, while excess nitric acid (1:1.2) marginally improves yield but increases impurities like free phenol (Table 1).

Table 1: Impact of Molar Ratio on Product Quality

Molar Ratio (2-Nitro-p-cresol : HNO₃)Yield (%)Purity (%)Free Phenol (%)
1:0.8579.797.500.90
1:1.079.594.024.48
1:1.192.695.163.14
1:1.284.9795.333.07

Temperature and Agitation Effects

Reaction temperatures between 70–80°C enhance nitro-group orientation, minimizing byproducts. Agitation speeds of 80–100 rpm improve mass transfer, reducing localized overheating and ensuring uniform nitration . For instance, at 80–90°C and 100 rpm, yields reach 90.7% compared to 79.5% at 50–60 rpm .

Industrial-Scale Adaptations and Challenges

The patented method addresses limitations of traditional routes, such as multi-step nitration and solvent use (e.g., chloroform) . However, scaling introduces challenges:

Waste Management

The process generates minimal wastewater compared to older methods, but residual nitric acid and organic impurities require neutralization. Patent data indicate ash content ≤0.5% and moisture ≤1.5% in final products, complying with industrial standards .

Comparative Analysis with Historical Methods

Prior syntheses relied on two-step nitration of p-cresol, involving mononitration followed by dinitration. This approach suffered from:

  • Extended Reaction Time : 24–48 hours vs. 2–4 hours in the single-step method .

  • Solvent Dependency : Chloroform or sulfuric acid increased costs and waste.

  • Lower Yields : Multi-step processes averaged 60–70% yields due to intermediate isolation losses .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitro-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of this compound typically involves the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed:

Scientific Research Applications

2,6-Dinitro-p-cresol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its role as an uncoupler of oxidative phosphorylation.

    Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

2,6-Dinitro-p-cresol acts as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in cells. This mechanism involves the compound interfering with the electron transport chain, leading to a decrease in ATP production and an increase in heat generation. The primary molecular targets are the mitochondrial membranes, where the compound disrupts the proton gradient .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,6-Dinitro-4-methylphenol
  • CAS No.: 609-93-8
  • Molecular Formula : C₇H₆N₂O₅
  • Molecular Weight : 198.13 g/mol
  • Physical Properties : Yellow to dark green crystalline solid; melting point 77°C; insoluble in water but soluble in organic solvents .

Toxicity :

  • Hazard Classification : Toxic (T) with risk codes R23/24/25 (toxic via inhalation, skin contact, ingestion) and R33 (cumulative effects) .
  • Environmental Impact : Half-life of 14 days in eutrophic freshwater due to reaction with singlet oxygen .

Comparison with Structurally Similar Compounds

4,6-Dinitro-o-cresol (DNOC)

Chemical Identity :

  • CAS No.: 534-52-1
  • Molecular Formula : C₇H₆N₂O₅ (isomer of 2,6-Dinitro-p-cresol).

Key Differences :

Property This compound 4,6-Dinitro-o-cresol (DNOC)
Synthesis Nitration of p-cresol Sulfonation and nitration of o-cresol
Historical Use Polymerization inhibitor Pesticide (phased out in U.S. by 1991)
Toxicity Acute toxicity (LD₅₀: ~25 mg/kg in rats) Higher acute toxicity; EPA screening value due to insufficient data
Environmental Fate Degrades via singlet oxygen (t₁/₂: 14 days) Slower biodegradation; forms metabolites like 2-methyl-6-nitro-catechol

Regulatory Status :

  • DNOC’s use as a pesticide was discontinued due to high toxicity and environmental persistence .

2,6-Di-tert-butyl-p-cresol (BHT)

Chemical Identity :

  • CAS No.: 128-37-0
  • Molecular Formula : C₁₅H₂₄O

Key Differences :

Property This compound 2,6-Di-tert-butyl-p-cresol (BHT)
Functional Groups Nitro groups (-NO₂) Tert-butyl groups (-C(CH₃)₃)
Applications Industrial inhibitor Antioxidant in food, plastics, fuels
Toxicity High acute toxicity Generally recognized as safe (GRAS); limited hazards
Environmental Impact Persistent in water Low bioaccumulation potential

Structural Insight :

  • BHT’s bulky tert-butyl groups reduce reactivity compared to nitro-substituted cresols, making it less toxic .

2,4-Dinitro-6-sec-butylphenol

Chemical Identity :

  • CAS No.: Not explicitly listed (referred to in ).

Key Differences :

Property This compound 2,4-Dinitro-6-sec-butylphenol
Substituents Nitro groups at 2,6-positions Nitro at 2,4-; sec-butyl at 6-position
Use Chemical synthesis Replaced DNOC as a cost-effective pesticide
Efficacy Moderate phytotoxicity Higher herbicidal activity

Regulatory Trend :

  • 2,4-Dinitro-6-sec-butylphenol gained prominence in the 1980s due to superior performance over DNOC .

Mechanistic and Toxicological Insights

Degradation Pathways

  • Photolysis : this compound reacts with singlet oxygen (rate constant: 1.43 × 10⁷ M⁻¹s⁻¹) .
  • Biodegradation: DNOC undergoes nitro-group reduction to form 6-amino-4-nitro-o-cresol, while this compound degradation pathways remain less characterized .

Biological Activity

2,6-Dinitro-p-cresol (DNPC), a compound with the molecular formula C₇H₆N₂O₅, is a yellow solid that has garnered interest due to its biological activity and various applications in chemistry and industry. This article explores the biological effects, mechanisms of action, toxicological profiles, and relevant case studies associated with DNPC.

Overview of this compound

Chemical Properties:

  • Molecular Weight: 210.14 g/mol
  • Solubility: Slightly soluble in water
  • Structure: Contains two nitro groups and a methyl group attached to a cresol backbone.

Applications:

  • Used as a reagent in organic synthesis.
  • Serves as an uncoupler of oxidative phosphorylation in biological systems.
  • Acts as an intermediate in the production of dyes, pesticides, and pharmaceuticals .

This compound primarily functions as an uncoupler of oxidative phosphorylation. This means it disrupts ATP production in cells by allowing protons to re-enter the mitochondrial matrix without generating ATP, leading to energy depletion. The compound binds to proteins such as transthyretin (TTR), which is crucial for thyroid hormone transport, potentially disrupting endocrine functions .

Biological Activity

The biological activity of DNPC can be summarized as follows:

  • Uncoupling Effects: DNPC increases the basal metabolic rate by uncoupling oxidative phosphorylation, which can lead to increased body temperature and metabolic disturbances .
  • Toxicological Effects: Studies indicate that exposure to DNPC can result in symptoms such as lethargy, dizziness, elevated body temperature, and metabolic disruptions .

Toxicological Profile

A comprehensive toxicological profile for this compound reveals significant health risks associated with exposure:

EndpointObserved EffectsReference
Metabolic Increased basal metabolic rate
Neurological Lethargy, dizziness
Dermal Skin irritation
Ocular Conjunctival yellowing

Case Studies

  • Human Exposure Study: In a self-experiment involving DNPC at doses of 0.75 mg/kg/day for three days, the subject experienced elevated body temperature and fatigue. After a break from exposure, resuming at 0.35 mg/kg/day led to excessive perspiration and dizziness .
  • Animal Studies: Various studies on rats and cats have shown that inhalation or oral exposure to DNPC leads to increased blood sugar levels and decreased enzyme activity related to metabolism .

Environmental Impact

The stability and degradation of this compound in environmental settings have also been studied. It is noted that DNPC has a half-life of approximately 14 days in eutrophic freshwater environments due to reactions with singlet oxygen . Microorganisms such as Corynebacterium simplex have been identified as capable of degrading DNPC under specific conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Dinitro-p-cresol, and what methodological considerations are crucial for ensuring yield and purity?

DNPC is synthesized via nitration of p-cresol using nitric acid in acetic acid or a nitric acid-sulfuric acid mixture . Key considerations include:

  • Temperature control during nitration to avoid over-nitration or decomposition.
  • Use of stoichiometric excess of nitric acid to ensure complete nitration.
  • Purification via recrystallization or chromatography to isolate DNPC from by-products (e.g., mono-nitro derivatives).
  • Analytical validation using HPLC or GC-MS to confirm purity and structural integrity .

Q. How can researchers accurately identify and characterize DNPC using spectroscopic and chromatographic methods?

  • Spectroscopy : UV-Vis absorption (shoulders >300 nm in neutral/anionic forms) , FT-IR (nitro group stretching at ~1520 cm⁻¹), and NMR (distinct aromatic proton splitting patterns).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using electron ionization for fragmentation analysis.
  • Cross-referencing with databases (e.g., CAS 609-93-8) and standard spectra .

Q. What are the key applications of DNPC in chemical synthesis, and how do these influence experimental design?

DNPC is used as:

  • A polymerization inhibitor for vinyl aromatic monomers (e.g., styrene). Experimental setups require inert atmospheres and controlled temperatures to prevent premature inhibition .
  • An intermediate in fungicide and dye synthesis. Reactions often involve nucleophilic substitution or coupling reactions, necessitating anhydrous conditions and catalysts (e.g., Pd for cross-coupling) .

Q. What are the critical safety considerations when handling DNPC in laboratory settings?

  • Toxicity : DNPC is highly toxic via inhalation, ingestion, or dermal absorption. Use fume hoods, gloves, and PPE .
  • Storage : Keep in sealed, light-resistant containers at <25°C to prevent degradation .
  • Waste disposal : Neutralize with reducing agents (e.g., ascorbic acid) before incineration to degrade nitro groups .

Advanced Research Questions

Q. What are the dominant environmental degradation pathways of DNPC, and how do reaction conditions affect these processes?

  • Photolysis : Under UV light, DNPC undergoes nitro group reduction in water with sensitizers (e.g., chlorophyll) but shows slow direct photolysis (half-life >14 days in eutrophic water) .
  • Biodegradation : Corynebacterium simplex and Pseudomonas spp. metabolize DNPC via nitro-to-amine reduction or ring cleavage, producing metabolites like 6-amino-4-nitro-o-cresol and trihydroxytoluene .
  • Advanced oxidation : TiO₂-MWCNT composites enhance photocatalytic degradation efficiency under solar light, achieving >90% degradation in 2 hours .

Q. How do microbial strains such as Corynebacterium simplex biodegrade DNPC, and what metabolites are formed?

  • Pathway : C. simplex sequentially reduces nitro groups to nitrite, yielding 2-methyl-6-nitro-catechol and 2,3,5-trihydroxytoluene .
  • Methodology : Use defined media with DNPC as the sole carbon source. Monitor degradation via LC-MS and quantify nitrite release colorimetrically (Griess assay) .
  • Challenges : Toxicity thresholds (>500 mg/L inhibit microbial activity) require acclimatization protocols .

Q. What methodologies resolve contradictions in reported photodegradation rates of DNPC across studies?

  • Variable control : Standardize light intensity (use solar simulators), pH (neutral vs. alkaline), and sensitizer concentrations (e.g., chlorophyll or Fe²⁺) .
  • Kinetic modeling : Apply pseudo-first-order kinetics to compare rate constants under identical conditions. For example, Tratnyek and Holgne (1991) reported a singlet oxygen reaction rate of 1.43×10⁷/molecule·s for DNPC .
  • Cross-validation : Use multiple analytical methods (e.g., UV-Vis, TOC analysis) to confirm degradation endpoints .

Q. How can advanced oxidation processes (e.g., TiO₂ photocatalysis) be optimized for DNPC degradation in aqueous systems?

  • Catalyst design : Immobilize TiO₂ on multi-walled carbon nanotubes (MWCNTs) to enhance surface area and electron transfer .
  • Operational parameters : Optimize pH (acidic conditions favor hydroxyl radical generation), catalyst loading (0.5–1.0 g/L), and UV intensity (≥300 nm) .
  • Scalability : Pilot-scale reactors with continuous flow systems and real-time monitoring (e.g., inline UV sensors) improve process reliability .

Q. Data Contradictions and Analysis

Q. Why do microbial degradation studies report varying metabolite profiles for DNPC?

  • Strain specificity : Pseudomonas spp. favor ring cleavage, while Veillonella alkalescens produces amino derivatives .
  • Analytical limitations : LC-MS/MS with high-resolution mass spectrometry is critical to distinguish isomeric metabolites (e.g., 2-methyl-6-amino-catechol vs. 3-methyl-5-nitro-catechol) .

Q. How do conflicting reports on DNPC’s environmental persistence align with experimental data?

  • Half-life variability : Aerobic vs. anaerobic conditions drastically alter degradation rates. For example, photolytic half-life ranges from 14 days (eutrophic water) to months in oligotrophic systems .
  • Modeling gaps : Incorporate site-specific factors (e.g., organic matter content, microbial diversity) into fugacity models to improve predictive accuracy .

Properties

IUPAC Name

4-methyl-2,6-dinitrophenol
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InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3
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InChI Key

HOYRZHJJAHRMLL-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
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Molecular Formula

C7H6N2O5
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DSSTOX Substance ID

DTXSID9027239
Record name 4-Methyl-2,6-dinitrophenol
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Molecular Weight

198.13 g/mol
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Physical Description

Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline]
Record name 4-Methyl-2,6-dinitrophenol
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Solubility

Insoluble in water, Soluble in alcohol, ether, benzene
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Vapor Pressure

0.00000548 [mmHg]
Record name 4-Methyl-2,6-dinitrophenol
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Color/Form

Yellow needles from ether or petroleum ether, Light yellow crystalline solid

CAS No.

609-93-8
Record name 2,6-Dinitro-p-cresol
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Record name 2,6-DINITRO-4-METHYLPHENOL
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Melting Point

85 °C
Record name 4-METHYL-2,6-DINITROPHENOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Dinitro-p-cresol
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2,6-Dinitro-p-cresol
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tert-Butylmagnesium chloride
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tert-Butylmagnesium chloride
tert-Butylmagnesium chloride
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2,6-Dinitro-p-cresol

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